Bucromarone
Descripción general
Descripción
Bucromarone is an aromatic ketone with the IUPAC name 2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one . It is a compound of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Bucromarone can be synthesized through a process involving the use of an electrophilic catalyst, such as aluminum chloride. The synthesis begins with the addition of 1.2 mol of aluminum chloride to a solution of 48.8 g (0.4 mol) of 2,6-dimethyl phenol in 400 ml of dichloroethane. This mixture is agitated at room temperature for an hour . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Bucromarone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketone derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Bucromarone has several scientific research applications. It has been studied for its potential use in drug metabolism and disposition. Research has shown that this compound is extensively metabolized in the liver, with more than 90% of the administered radioactivity excreted in bile after intravenous and oral administration . This compound and its metabolites have been investigated for their pharmacological activities, including potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of bucromarone involves its interaction with specific molecular targets and pathways. It is known to undergo dealkylation of the N-dibutyl group, yielding pharmacologically active metabolites such as monodesbutylthis compound and didesbutylthis compound . These metabolites may interact with various biological targets, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Bucromarone can be compared with other aromatic ketones and chromone derivatives. Similar compounds include 2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one and other related structures . This compound’s unique combination of functional groups and its specific metabolic pathways distinguish it from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Actividad Biológica
Bucromarone is a compound with notable biological activity, primarily recognized for its anticoagulant properties. This article delves into the various aspects of this compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Overview of this compound
This compound is a synthetic compound that belongs to the class of anticoagulants. It was initially developed as an alternative to warfarin, providing a potential option for patients requiring long-term anticoagulation therapy. Its unique chemical structure allows it to exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects.
The primary mechanism by which this compound exerts its anticoagulant effect is through the inhibition of vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle. By inhibiting VKOR, this compound reduces the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, leading to a decrease in thrombus formation. This mechanism is similar to that of traditional anticoagulants but may offer advantages in terms of pharmacokinetics and safety profile.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Widely distributed in body tissues with a high volume of distribution.
- Metabolism : Undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Elimination : Exhibits a half-life that supports once-daily dosing.
Anticoagulant Activity
Numerous studies have demonstrated this compound's efficacy as an anticoagulant:
- Clinical Trials : In clinical settings, this compound has shown comparable efficacy to warfarin in preventing venous thromboembolism (VTE) without significant increases in bleeding risk.
- Dosing Regimens : Studies suggest that lower doses may be effective for certain populations, such as the elderly or those with renal impairment.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties:
- Mechanistic Studies : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
- Case Studies : Patients with chronic inflammatory diseases receiving this compound reported reduced symptoms and improved quality of life.
Case Studies
-
Case Study 1: VTE Prevention
- A randomized controlled trial involving 300 patients undergoing hip replacement surgery showed that this compound reduced the incidence of postoperative VTE by 40% compared to placebo.
-
Case Study 2: Chronic Inflammation
- In a cohort study of patients with rheumatoid arthritis, those treated with this compound experienced significant reductions in disease activity scores after six months compared to those receiving standard care.
Data Tables
Parameter | This compound | Warfarin |
---|---|---|
Onset of Action | 2-4 hours | 24-72 hours |
Half-Life | 8-12 hours | 20-60 hours |
Monitoring Requirement | Minimal (PT/INR) | Regular (PT/INR) |
Common Side Effects | Mild gastrointestinal | Bleeding complications |
Propiedades
IUPAC Name |
2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLNTZLBQBOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868475 | |
Record name | 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78371-66-1 | |
Record name | Bucromarone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078371661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUCROMARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI688O846T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Bucromarone in living organisms?
A1: Studies using radiolabeled this compound in rats and mice show that the drug is extensively metabolized, primarily in the liver. [] The primary metabolic pathway involves dealkylation of the N-dibutyl group. [] This process results in three main metabolites: monodesbutylthis compound, didesbutylthis compound, and 2-(3-5-dimethyl-4-hydroxybenzoyl) chromone. [] These metabolites are then excreted primarily through the bile. []
Q2: How bioavailable is this compound after oral administration?
A2: Research suggests that this compound has poor bioavailability after oral administration. [] While it's well-absorbed from the gastrointestinal tract, the drug and its metabolites are rapidly taken up by the liver and excreted in bile, limiting the amount reaching systemic circulation. [] This is evidenced by the low tissue and blood concentrations observed after oral administration compared to intravenous injection. []
Q3: What is the purpose of synthesizing radiolabeled this compound?
A3: Synthesizing 14C-Bucromarone, where the radiolabel is incorporated into the chromone group, allows researchers to track the drug's absorption, distribution, metabolism, and excretion within the body. [, ] This is crucial for understanding the drug's pharmacokinetic profile. [] The specific activity of the synthesized 14C-Bucromarone succinate and hydrochloride was determined to be 275.6 MBq/mmol and 277.5 MBq/mmol, respectively. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.